2,2-Dimethyl-3-((tetrahydrofuran-3-yl)oxy)propane-1-sulfonyl chloride
Description
2,2-Dimethyl-3-((tetrahydrofuran-3-yl)oxy)propane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a tetrahydrofuran (THF) ring substituted at the 3-position. Its molecular formula is C₉H₁₇ClO₃S, with a molecular weight of 240.75 g/mol. The compound’s key structural elements include:
- A sulfonyl chloride (–SO₂Cl) group, a highly reactive electrophilic moiety.
- A branched 2,2-dimethyl propane backbone, enhancing steric bulk and influencing solubility.
This compound is likely used as an intermediate in organic synthesis, particularly for introducing sulfonate groups into target molecules. Its reactivity is governed by the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions with amines, alcohols, or thiols.
Properties
Molecular Formula |
C9H17ClO4S |
|---|---|
Molecular Weight |
256.75 g/mol |
IUPAC Name |
2,2-dimethyl-3-(oxolan-3-yloxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO4S/c1-9(2,7-15(10,11)12)6-14-8-3-4-13-5-8/h8H,3-7H2,1-2H3 |
InChI Key |
FLXWLMXBXGEIDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1CCOC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-((tetrahydrofuran-3-yl)oxy)propane-1-sulfonyl chloride typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrofuran derivative, followed by the introduction of the sulfonyl chloride group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-((tetrahydrofuran-3-yl)oxy)propane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Addition Reactions: The tetrahydrofuran ring can open up to form new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from reactions involving 2,2-Dimethyl-3-((tetrahydrofuran-3-yl)oxy)propane-1-sulfonyl chloride depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
2,2-Dimethyl-3-((tetrahydrofuran-3-yl)oxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-((tetrahydrofuran-3-yl)oxy)propane-1-sulfonyl chloride exerts its effects involves the interaction of its functional groups with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of target molecules. The tetrahydrofuran ring provides structural stability and can participate in ring-opening reactions, further diversifying the compound’s reactivity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Differences
Key Observations:
- Reactivity : The sulfonyl chloride group in the target compound confers higher electrophilicity compared to acrylate esters (e.g., tetrahydrofurfuryl acrylate) or chlorinated alkanes (e.g., 1,2,3-trichloropropane). This makes it more suitable for reactions requiring nucleophilic attack, such as sulfonamide formation.
- Stability : Unlike acrylates, which polymerize under heat or light, sulfonyl chlorides are moisture-sensitive and require anhydrous handling.
Metabolic and Toxicity Profiles
Table 2: Metabolic Pathways and Toxicity
Comparative Analysis:
- The target compound’s metabolism is expected to involve hydrolysis of the sulfonyl chloride to a sulfonic acid, contrasting with tetrahydrofurfuryl acrylate, which metabolizes to tetrahydrofurfuryl alcohol—a shared metabolite among acrylate/methacrylate derivatives .
- While 1,2,3-trichloropropane exhibits significant carcinogenicity due to reactive intermediates, the sulfonyl chloride’s primary hazards are localized irritation and corrosivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
